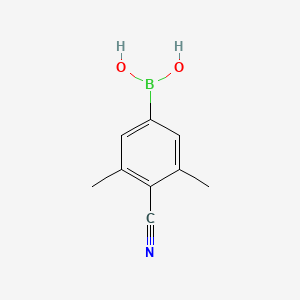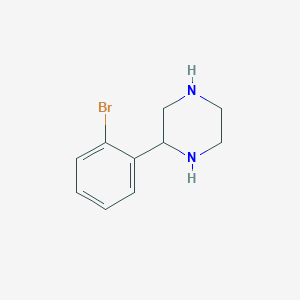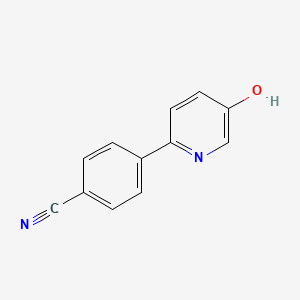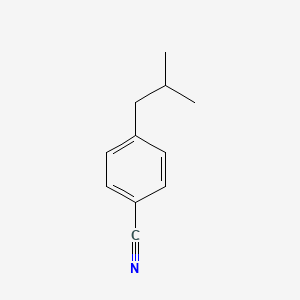
4-氰基-3,5-二甲苯基硼酸
描述
4-Cyano-3,5-dimethylphenylboronic acid is a chemical compound with the molecular formula C9H10BNO2 . It is used in various chemical reactions and has a molecular weight of 174.99 .
Synthesis Analysis
The synthesis of 4-Cyano-3,5-dimethylphenylboronic acid involves several steps. One of the key steps is the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The InChI code for 4-Cyano-3,5-dimethylphenylboronic acid is 1S/C9H10BNO2/c1-6-3-8 (10 (12)13)4-7 (2)9 (6)5-11/h3-4,12-13H,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
4-Cyano-3,5-dimethylphenylboronic acid is involved in various chemical reactions. For instance, it can undergo catalytic protodeboronation, a process that involves the removal of a boron group from the molecule . This reaction is particularly useful in the formal anti-Markovnikov hydromethylation of alkenes .Physical And Chemical Properties Analysis
4-Cyano-3,5-dimethylphenylboronic acid is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .科学研究应用
Organic Synthesis
4-Cyano-3,5-dimethylphenylboronic acid is a valuable building block in organic synthesis . It is often used in the preparation of various organic compounds due to its stability and reactivity .
Suzuki Coupling Reactions
This compound is frequently used as a reactant in palladium-catalyzed Suzuki coupling reactions . These reactions are a type of cross-coupling reaction, used to form carbon-carbon bonds, which are crucial in the synthesis of a wide range of organic compounds .
Extraction of Sugars
4-Cyano-3,5-dimethylphenylboronic acid can be used as a co-extractant in combination with modified Aliquat 336 for the extraction of sugars like xylose, glucose, and fructose from aqueous solutions . This application is particularly useful in the food and beverage industry, as well as in biofuel production .
Preparation of Methyl Esters
This boronic acid is also used as a reactant to prepare penultimate methyl esters . Methyl esters are commonly used in a variety of applications, including as solvents, plasticizers, and even in biodiesel production .
Protodeboronation of Pinacol Boronic Esters
4-Cyano-3,5-dimethylphenylboronic acid can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis, allowing for the formal anti-Markovnikov hydromethylation of alkenes .
Total Synthesis of Bioactive Compounds
The protodeboronation process has been used in the formal total synthesis of bioactive compounds such as δ-®-coniceine and indolizidine 209B . These compounds have significant biological activity, making this an important application in medicinal chemistry .
作用机制
Target of Action
4-Cyano-3,5-dimethylphenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the carbon atoms involved in the bond formation .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the 4-Cyano-3,5-dimethylphenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group (in this case, the 4-Cyano-3,5-dimethylphenyl group) from boron to palladium . This results in the formation of a new carbon–carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key step in many synthetic pathways, leading to the formation of complex organic compounds . The reaction is particularly valuable due to its mild and functional group tolerant conditions, making it suitable for a wide range of applications .
Pharmacokinetics
Its stability and reactivity are crucial for its effectiveness in the suzuki–miyaura coupling reaction .
Result of Action
The result of the action of 4-Cyano-3,5-dimethylphenylboronic acid in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of 4-Cyano-3,5-dimethylphenylboronic acid is influenced by several environmental factors. The Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base, and the reaction efficiency can be affected by the choice of these components . Additionally, the reaction is typically performed in an organic solvent, and the choice of solvent can also influence the reaction outcome .
安全和危害
属性
IUPAC Name |
(4-cyano-3,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-6-3-8(10(12)13)4-7(2)9(6)5-11/h3-4,12-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOJCKXRQXGIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)C#N)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601267605 | |
| Record name | B-(4-Cyano-3,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
911210-53-2 | |
| Record name | B-(4-Cyano-3,5-dimethylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911210-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(4-Cyano-3,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-amino-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3166340.png)


![4-(9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol](/img/structure/B3166367.png)

![2,6-Di(thiophen-2-yl)dithieno[3,2-b:2',3'-d]thiophene](/img/structure/B3166379.png)

![1-[(4-Nitrophenyl)acetyl]-1H-imidazole](/img/structure/B3166394.png)
![4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3166399.png)



![5-Chloro-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B3166416.png)
